Acetylcholinesterase Inhibition vs. Galantamine
Barbatusol inhibits acetylcholinesterase with an IC50 of 11.5 µM (11,500 nM) in Wistar rat brain homogenate [1]. In contrast, the clinically approved acetylcholinesterase inhibitor galantamine demonstrates an IC50 of 0.365 µM (365 nM) under comparable enzymatic assay conditions [2]. Barbatusol is thus approximately 31-fold less potent than galantamine as an AChE inhibitor. This potency differential positions barbatusol as a moderate-affinity probe suitable for studies where potent inhibition is undesirable or where scaffold-specific binding modalities are under investigation.
| Evidence Dimension | Acetylcholinesterase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 11.5 µM (11,500 nM) |
| Comparator Or Baseline | Galantamine; IC50 = 0.365 µM (365 nM) |
| Quantified Difference | Barbatusol is approximately 31-fold less potent (higher IC50) |
| Conditions | Ellman's method; Wistar rat brain homogenate for barbatusol; comparable enzymatic assay for galantamine |
Why This Matters
This quantitative benchmark enables researchers to select barbatusol as a moderate-affinity AChE ligand for probe development or as a scaffold for structural optimization, rather than as a high-potency therapeutic candidate.
- [1] BindingDB. CHEMBL211439 (Barbatusol) – Acetylcholinesterase Inhibition Data. BindingDB Accession BDBM50412465. IC50: 1.15E+4 nM. View Source
- [2] Therapeutic Target Database. Galantamine – Acetylcholinesterase IC50 = 365 nM. View Source
